Fosamprenavir calcium

Vue d'ensemble

Description

Le fosamprenavir calcium est un promédicament de l'inhibiteur de protéase amprénavir, utilisé principalement dans le traitement des infections à VIH (virus de l'immunodéficience humaine). Il est commercialisé sous les noms de marque Lexiva et Telzir. Le this compound est conçu pour être métabolisé dans l'organisme afin de libérer le médicament actif amprénavir, qui inhibe l'enzyme protéase du VIH-1, empêchant ainsi la maturation du virus .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du fosamprenavir calcium implique plusieurs étapes, notamment l'estérification de l'amprénavir avec l'acide phosphorique pour former l'ester phosphate. Cela est suivi de la formation du sel de calcium. Le processus garantit la production de this compound avec une pureté élevée et un minimum d'impuretés isomères .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de la stéarylamine comme antiagglomérant lors de la préparation .

Analyse Des Réactions Chimiques

Key Reaction Pathway

-

Epoxide Formation :

-

Carbamate Formation :

-

Phosphorylation and Reduction :

Hydrolysis (Prodrug Activation)

This compound is enzymatically hydrolyzed in vivo to release amprenavir:

-

Reaction :

-

Key Data :

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways:

Table 2: Thermal Stability Data (Form I Pentahydrate)

Metabolic Reactions

Amprenavir (active metabolite) undergoes hepatic metabolism via CYP3A4:

-

Primary Pathways :

Table 3: Metabolic Parameters

| Parameter | Value | Source |

|---|---|---|

| Plasma Half-Life (Amprenavir) | 7.7 hours | |

| Excretion | >90% as metabolites (urine/feces) | |

| CYP3A4 Inhibition Risk | High (drug-drug interactions) |

Stability Under Stress Conditions

-

Humidity : Form I remains crystalline at 75% RH for six months .

-

Oxidative Stress : No degradation observed under ambient oxygen .

Stereochemical Purity Control

Applications De Recherche Scientifique

Primary Use in HIV Treatment

Fosamprenavir calcium is indicated for the treatment of HIV-1 infection in both adult and pediatric populations. It is typically administered in combination with other antiretroviral agents, either as a ritonavir-boosted formulation or unboosted. The use of fosamprenavir is particularly relevant in cases where patients have developed resistance to other treatments or when specific drug interactions must be managed.

Clinical Guidelines

- Combination Therapy : Fosamprenavir is often combined with low-dose ritonavir to enhance its efficacy and pharmacokinetics. This combination allows for lower doses of fosamprenavir while maintaining effective viral suppression .

- Postexposure Prophylaxis (PEP) : Fosamprenavir can be considered as part of a regimen for postexposure prophylaxis following occupational exposure to HIV, although expert consultation is recommended before use .

Clinical Efficacy and Safety

Numerous studies have evaluated the efficacy and safety profile of fosamprenavir. A notable head-to-head study compared fosamprenavir with lopinavir/ritonavir (Kaletra) over 48 weeks, demonstrating comparable efficacy in achieving viral load suppression and CD4 cell count increases .

Adverse Effects

Common adverse effects associated with fosamprenavir include:

- Diarrhea

- Headache

- Nausea

- Rash

Serious adverse reactions, though rare, may include hepatic failure and hypersensitivity reactions such as Stevens-Johnson syndrome . Monitoring liver function and lipid levels is essential during treatment due to the risk of hyperlipidemia associated with protease inhibitors .

Pharmacokinetics and Drug Interactions

Fosamprenavir is rapidly converted to amprenavir in the gastrointestinal tract. Its pharmacokinetic properties include:

- Bioavailability : Unknown

- Protein Binding : Approximately 90%

- Half-life : About 7.7 hours

The drug is primarily metabolized by CYP3A4, which necessitates caution when co-administering with other medications that are also substrates or inhibitors of this enzyme .

Case Studies and Real-World Applications

A safety analysis conducted in Japan involving 364 patients receiving fosamprenavir revealed that adverse drug reactions occurred in approximately 43.7% of cases, with diarrhea being the most common side effect reported . This study underscores the importance of ongoing monitoring for side effects and adjusting treatment regimens accordingly.

Example Case Study

In a clinical setting, a patient previously treated with first-line antiretroviral therapy experienced virologic failure due to drug resistance. Upon switching to a regimen including fosamprenavir boosted with ritonavir, the patient achieved sustained viral suppression over six months, demonstrating the utility of fosamprenavir in salvage therapy scenarios.

Research Developments

Ongoing research continues to explore additional applications for fosamprenavir beyond standard HIV treatment protocols. Studies are investigating its use in combination therapies for patients with complex medical histories or those who have not responded adequately to conventional treatments.

| Parameter | This compound |

|---|---|

| Drug Class | HIV Protease Inhibitor |

| Common Side Effects | Diarrhea, Headache |

| Major Drug Interactions | CYP3A4 substrates |

| Administration | Oral (with/without food) |

| Recommended Monitoring | Liver function, Lipid levels |

Mécanisme D'action

Fosamprenavir calcium is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir then binds to the active site of the HIV-1 protease enzyme, inhibiting its activity. This prevents the cleavage of viral Gag-Pol polyprotein precursors into functional proteins, thereby inhibiting the maturation of the virus and reducing its ability to infect new cells .

Comparaison Avec Des Composés Similaires

- Amprenavir

- Lopinavir

- Ritonavir

Comparison: Fosamprenavir calcium is unique in that it is a prodrug, designed to improve the pharmacokinetic properties of amprenavir. Compared to amprenavir, this compound has better solubility and bioavailability, allowing for reduced pill burden and improved patient compliance. When compared to other protease inhibitors like lopinavir and ritonavir, this compound offers similar efficacy but may have different side effect profiles and drug interaction potentials .

Propriétés

Numéro CAS |

226700-81-8 |

|---|---|

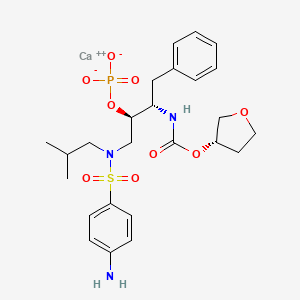

Formule moléculaire |

C25H36CaN3O9PS |

Poids moléculaire |

625.7 g/mol |

Nom IUPAC |

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate |

InChI |

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1 |

Clé InChI |

XOGQXKBFJZURRD-HQROKSDRSA-N |

SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] |

SMILES isomérique |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |

SMILES canonique |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |

Apparence |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

226700-81-8 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Solubilité |

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/ 6.85e-01 g/L |

Synonymes |

(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester fos-amprenavir fosamprenavir fosamprenavir calcium GW 433908 GW 433908G GW 908 GW-433908 GW-433908G GW-908 GW433908 GW433908G GW908 cpd Lexiva VX 175 VX-175 VX175 cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fosamprenavir Calcium exert its antiviral activity?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body [, ]. It is converted to its active form, Amprenavir, by cellular phosphatases, primarily in the intestinal epithelial cells []. Amprenavir acts as a human immunodeficiency virus type 1 (HIV-1) protease inhibitor [, ]. It binds to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral Gag-Pol polyproteins [, ]. This disruption in the viral life cycle results in the formation of immature, non-infectious viral particles, thus inhibiting HIV-1 replication [, ].

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques are employed for characterization:

- Fourier-transform infrared spectroscopy (FTIR): Used to identify functional groups and analyze the drug's interaction with excipients in formulations [, ].

- Powder X-ray Diffraction (PXRD): Provides information about the crystalline structure of this compound, distinguishing different polymorphs [, ].

- Nuclear Magnetic Resonance (NMR): Confirms the structure and conjugation of this compound with drug delivery systems like dendrimers [].

Q3: What are the major stability concerns for this compound?

A4: this compound exhibits degradation under acidic, basic, and oxidative conditions []. It is also susceptible to hydrolysis [].

Q4: How does the crystalline form of this compound affect its stability?

A5: The presence of water in the crystalline structure of the commercial Form I is crucial for maintaining its crystallinity []. Dehydration can lead to amorphization, potentially impacting stability [].

Q5: What is being done to improve the stability of this compound in formulations?

A6: One approach to enhancing stability involves utilizing dendrimers as drug delivery systems []. These three-dimensional polymeric structures can encapsulate this compound, potentially shielding it from degradation and improving its overall stability.

Q6: Does this compound possess any catalytic properties?

A6: this compound, as a prodrug and HIV-1 protease inhibitor, does not possess intrinsic catalytic properties. Its mechanism of action relies on binding and inhibiting the catalytic activity of the HIV-1 protease enzyme, rather than exhibiting catalytic activity itself.

Q7: Have any computational studies been conducted on this compound?

A8: While the provided papers do not delve into computational modeling of this compound, researchers have used simulations to monitor particle size distribution during crystallization []. This approach, using a crystallization calibration model, offers insights into controlling the physical properties of the drug during manufacturing.

Q8: What formulation strategies are employed to enhance the bioavailability of this compound?

A10: this compound is formulated as a prodrug specifically to improve its oral bioavailability compared to its active form, Amprenavir [, ].

Q9: Are there specific regulatory guidelines regarding the control of elemental impurities in this compound?

A11: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline specifically addresses the control of elemental impurities in drug products like this compound []. This guideline outlines limits for elemental impurities based on their toxicity and potential for occurrence.

Q10: How is this compound metabolized in the body?

A12: this compound is rapidly hydrolyzed to Amprenavir by cellular phosphatases after absorption [, ]. Amprenavir then undergoes extensive metabolism, primarily by the cytochrome P450 3A4 enzyme in the liver [].

Q11: Does this compound have any known drug interactions?

A13: As a prodrug of Amprenavir, this compound shares its drug interaction profile, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 [, ].

Q12: What is the primary clinical application of this compound?

A14: this compound, in combination with other antiretroviral agents, is indicated for treating HIV-1 infection in adults and children [, , ].

Q13: Are there any clinical studies comparing the efficacy of this compound to other HIV-1 protease inhibitors?

A15: Yes, head-to-head clinical trials have demonstrated that the antiviral efficacy of ritonavir-boosted this compound is comparable to ritonavir-boosted Lopinavir, another HIV-1 protease inhibitor, in treatment-naïve patients [].

Q14: Is there a risk of developing resistance to this compound during treatment?

A16: While this compound, like all antiretroviral drugs, carries a risk of resistance development, it is notable for its high genetic barrier to resistance []. This characteristic makes it more challenging for the virus to develop mutations conferring resistance to the drug.

Q15: What are the most common side effects associated with this compound?

A17: The most frequently reported side effects are gastrointestinal disturbances and skin rash [, ].

Q16: Are there any ongoing efforts to develop targeted drug delivery systems for this compound?

A18: Yes, researchers are exploring the use of dendrimers as a potential targeted delivery system for this compound []. By conjugating the drug to these nano-sized polymers, it might be possible to improve its delivery to specific cells or tissues, potentially enhancing efficacy and reducing side effects.

Q17: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?

A17: Several analytical methods are employed:

- High-Performance Liquid Chromatography (HPLC): The most widely used technique for separating, identifying, and quantifying this compound in various matrices, including formulations [, , , ].

- UV Spectrophotometry: A simpler and faster method for quantifying this compound in formulations [].

- High-Performance Thin Layer Chromatography (HPTLC): Offers an alternative to HPLC for quantitative analysis [].

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to determine trace element impurities in this compound according to ICH Q3D guidelines [].

Q18: What is a stability-indicating method, and why is it crucial for analyzing this compound?

A21: A stability-indicating method is an analytical technique that can accurately measure the active ingredient of a drug, like this compound, without interference from degradation products [, , ]. This is critical to ensuring that the drug product remains safe and effective throughout its shelf life.

Q19: How does the solubility of this compound impact its bioavailability?

A22: While the provided research does not delve into specific solubility studies, it does mention that this compound was designed to overcome the low oral bioavailability of Amprenavir [, ]. This suggests that this compound likely possesses improved solubility and dissolution characteristics compared to its active form, leading to better absorption in the gastrointestinal tract.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.